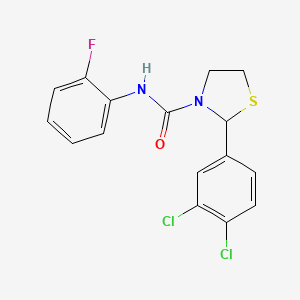

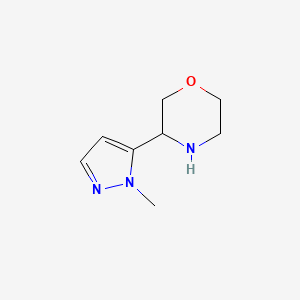

![molecular formula C22H12F3N3 B2612056 6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline CAS No. 901264-42-4](/img/structure/B2612056.png)

6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Fluorinated quinolines are a class of compounds that have been studied for their potential applications in medicine and other fields . They are characterized by the presence of a quinoline ring system, which is a type of heterocyclic compound that contains a benzene ring fused to a pyridine ring .

Synthesis Analysis

The synthesis of fluorinated quinolines often involves cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Other synthetic methods may include cross-coupling reactions and synthesis based on organometallic compounds .Molecular Structure Analysis

The molecular structure of fluorinated quinolines typically includes a quinoline ring system with one or more fluorine atoms incorporated into the structure . The exact structure can vary depending on the specific compound and the methods used in its synthesis .Chemical Reactions Analysis

Fluorinated quinolines can undergo a variety of chemical reactions, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and reactions involving organometallic compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of fluorinated quinolines can vary widely depending on the specific compound. Factors that can influence these properties include the presence and location of fluorine atoms and other substituents in the molecule .Applications De Recherche Scientifique

Reactivity and Synthesis

Research on unsymmetrical difluoroaromatic compounds, including derivatives similar to 6,8-difluoro-1-(4-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline, has focused on their synthesis and reactivity. Keshtov et al. (2002) discussed the synthesis of new difluoroaromatic compounds and estimated their reactivities based on NMR spectral data and quantum-chemical calculations. These compounds are activated for the preparation of high-molecular-weight polyethers, showcasing their potential in polymer chemistry (Keshtov, Rusanov, Keshtova, Petrovskii, & Shchegolikhin, 2002).

Photophysical and Electrochemical Properties

Szlachcic and Uchacz (2018) investigated the influence of fluorine on the photophysical and electrochemical properties of 1,3-diphenyl-pyrazolo[3,4-b]quinoline derivatives. They found that the introduction of fluorine atoms modifies properties such as fluorescence quantum efficiency, HOMO and LUMO levels, and absorption band position. This indicates the compound's potential in the development of fluorescent dyes and materials for optical applications (Szlachcic & Uchacz, 2018).

Fluorescence Quenching and Recovery

Mu et al. (2010) explored the reversible quenching of fluorescence from a pyrazolo[3,4-b]quinoline derivative by protonation. Their findings suggest that such compounds can undergo efficient fluorescence quenching in the presence of protic acid, which is reversible and can fully recover. This characteristic is valuable for developing optical sensors and materials for light-emitting devices (Mu, He, Kong, Hui, Xu, Liang, Jing, Danel, & Kulig, 2010).

Electroluminescent and Photophysical Properties

Wan et al. (2015) synthesized organic dyes containing pyrazolo[3, 4-b]quinoline chromophore and discussed their electrochemical, photophysical, and electroluminescent properties. These compounds exhibited significant potential in the field of organic light-emitting diodes (OLEDs), with properties that can be fine-tuned for specific applications, indicating their utility in electronics and photonics (Wan, Wang, Lin, Wang, Jiang, Jiang, Zhu, Wang, & Hao, 2015).

Molecular Logic Switches and Sensing

Uchacz et al. (2016) studied amino derivatives of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline for their photophysical properties and implementation as molecular logic switches. The compounds demonstrated potential in developing pH-dependent fluorescence sensors, showcasing the versatility of these derivatives in chemical sensing and molecular electronics (Uchacz, Szlachcic, Wojtasik, Mac, & Stadnicka, 2016).

Mécanisme D'action

While the mechanism of action can vary depending on the specific compound and its intended use, many fluorinated quinolines exhibit biological activity due to their ability to interact with various enzymes . For example, some compounds in this class have been found to exhibit antibacterial activity by inhibiting bacterial DNA-gyrase .

Orientations Futures

Propriétés

IUPAC Name |

6,8-difluoro-1-(4-fluorophenyl)-3-phenylpyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H12F3N3/c23-14-6-8-16(9-7-14)28-22-17-10-15(24)11-19(25)21(17)26-12-18(22)20(27-28)13-4-2-1-3-5-13/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVLNEKUTYXTGW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C3=C4C=C(C=C(C4=NC=C32)F)F)C5=CC=C(C=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H12F3N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

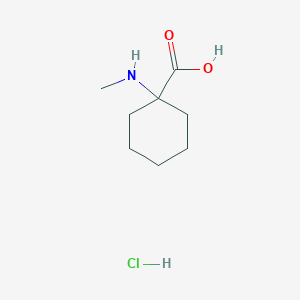

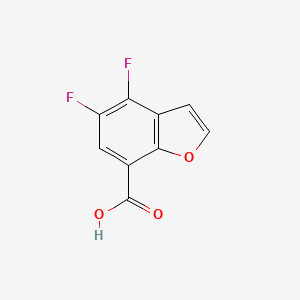

![1-[(Ethanesulfonyl)methyl]-4-nitrobenzene](/img/structure/B2611974.png)

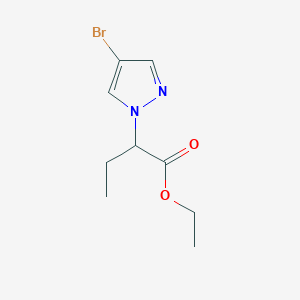

![1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-2-(1H-benzo[d][1,2,3]triazol-1-yl)ethanone](/img/structure/B2611975.png)

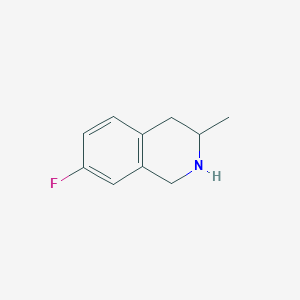

![Furan-2-yl-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2611978.png)

![2-Methylimidazo[1,2-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2611982.png)

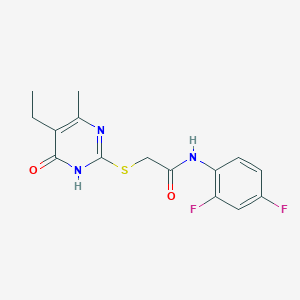

![N-(2-(6-((2-((2,4-dimethylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2611984.png)

![6-[(4-chlorobenzyl)sulfanyl]imidazo[2,1-b][1,3]thiazole-5-carbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2611991.png)

![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-2-phenoxyethanesulfonamide](/img/structure/B2611996.png)